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molecular formula C8H10N2O3 B1581580 2-((2-Nitrophenyl)amino)ethanol CAS No. 4926-55-0

2-((2-Nitrophenyl)amino)ethanol

Cat. No. B1581580
M. Wt: 182.18 g/mol
InChI Key: LFOUYKNCQNVIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508467

Procedure details

60.1 g of calcium carbonate are added to a solution of 138.1 g of 2-nitroaniline in 360 g of monoethylene glycol dimethylether and 60 g of water. 150.0 g of 2-chloroethyl chloroformate are then metered in at 80° C. and the reaction is brought to completion by subsequent stirring at 80° C. 100 g of water and 8.7 g of 35% strength hydrochloric acid are then added, up to a pH of 1, and the lower aqueous phase is separated off. The upper organic phase is diluted with 90 g of monoethylene glycol dimethylether, and 370.6 g of a 50% strength potassium hydroxide solution are added at 15° C. The reaction mixture is then heated to 85° C. and subsequently stirred at 85° C. for 4 hours. Thereafter, 250 g of water are added and the lower salt-containing aqueous phase is separated off. First 500 g of water and then 9 g of 10% strength sulphuric acid are added to the yellow-red organic phase, up to a pH of 8.5. After the monoethylene glycol dimethyl ether has been distilled off and the residue has been cooled to 10° C., the product is obtained in the form of yellow-red crystals.
Quantity
60.1 g
Type
reactant
Reaction Step One
Quantity
138.1 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2].[N+:6]([C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11])([O-:8])=[O:7].ClC([O:19][CH2:20][CH2:21]Cl)=O.Cl>COCCOC.O>[OH:19][CH2:20][CH2:21][NH:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[N+:6]([O-:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
60.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
138.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
360 g
Type
solvent
Smiles
COCCOC
Name
Quantity
60 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
ClC(=O)OCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by subsequent stirring at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are then metered in at 80° C.
CUSTOM
Type
CUSTOM
Details
the lower aqueous phase is separated off
ADDITION
Type
ADDITION
Details
The upper organic phase is diluted with 90 g of monoethylene glycol dimethylether, and 370.6 g of a 50% strength potassium hydroxide solution
ADDITION
Type
ADDITION
Details
are added at 15° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated to 85° C.
STIRRING
Type
STIRRING
Details
subsequently stirred at 85° C. for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
Thereafter, 250 g of water are added
ADDITION
Type
ADDITION
Details
the lower salt-containing aqueous phase
CUSTOM
Type
CUSTOM
Details
is separated off
ADDITION
Type
ADDITION
Details
First 500 g of water and then 9 g of 10% strength sulphuric acid are added to the yellow-red organic phase, up to a pH of 8.5
DISTILLATION
Type
DISTILLATION
Details
After the monoethylene glycol dimethyl ether has been distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the residue has been cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the product is obtained in the form of yellow-red crystals

Outcomes

Product
Name
Type
Smiles
OCCNC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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